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Compound of Interest

Compound Name: 1,1-Dimethoxycyclopentane

Cat. No.: B1348547 Get Quote

CAS Number: 931-94-2 Synonyms: Cyclopentanone Dimethyl Ketal, Cyclopentanone Dimethyl

Acetal

This technical guide provides a comprehensive overview of 1,1-dimethoxycyclopentane, a

versatile acetal widely employed in organic synthesis. It is intended for researchers, scientists,

and professionals in the field of drug development and chemical synthesis. This document

details the compound's physicochemical properties, safety information, spectroscopic data, and

its application as a protecting group, complete with experimental protocols and mechanistic

diagrams.

Chemical and Physical Properties
1,1-Dimethoxycyclopentane is a colorless to nearly colorless liquid.[1] It is a stable and

effective protecting group for the ketone functionality of cyclopentanone, offering compatibility

with a range of reaction conditions where the free ketone would be reactive.[2][3] A summary of

its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1,1-Dimethoxycyclopentane
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Property Value Reference(s)

Molecular Formula C₇H₁₄O₂ [4][5]

Molecular Weight 130.19 g/mol [5]

Boiling Point 140 °C [5][6]

Density 0.95 g/cm³ (at 20°C) [5][6]

Refractive Index (n²⁰/D) 1.42 [5][6]

Flash Point 27.1 °C [7]

Purity >96.0% (GC) [1][5]

Safety and Handling
1,1-Dimethoxycyclopentane is a highly flammable liquid and vapor and should be handled

with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open

flames.[4][5] It is also reported to cause serious eye damage and may be harmful if swallowed.

[4] Personal protective equipment, including safety goggles and gloves, should be worn when

handling this compound.

Table 2: GHS Hazard Information for 1,1-Dimethoxycyclopentane

Hazard Class Pictogram Signal Word Hazard Statement

Flammable Liquids alt text Danger

H225: Highly

flammable liquid and

vapor

Acute Toxicity, Oral alt text Warning
H302: Harmful if

swallowed

Serious Eye Damage alt text Danger
H318: Causes serious

eye damage

Data sourced from PubChem.[4]
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Spectroscopic Data
The structural identity and purity of 1,1-dimethoxycyclopentane are typically confirmed by

spectroscopic methods. Key data from Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 3: Spectroscopic Data for 1,1-Dimethoxycyclopentane

Spectroscopy Type Data Reference(s)

¹H NMR
Predicted (D₂O): δ 1.86 (m,

4H), 3.35 (s, 6H)
[8]

¹³C NMR

Predicted: δ 23.5 (CH₂), 37.5

(CH₂), 49.5 (OCH₃), 109.0

(C(OR)₂)

[1][9]

IR Spectroscopy

Characteristic C-O stretching

vibrations expected in the

1050-1250 cm⁻¹ region.

[10][11]

Mass Spectrometry (EI)

Molecular Ion [M]⁺: m/z 130.

Top Peak: m/z 101. Second

Highest: m/z 99. Third Highest:

m/z 67.

[4]

Role in Organic Synthesis: A Protecting Group
Strategy
The primary application of 1,1-dimethoxycyclopentane in drug development and complex

molecule synthesis is as a protecting group for the cyclopentanone carbonyl functional group.

[2][3] Carbonyls are susceptible to attack by nucleophiles, such as Grignard reagents and

hydrides.[2] By converting the ketone to a dimethyl ketal, its reactivity is masked, allowing for

chemical transformations to be carried out on other parts of the molecule.[3] The ketal is stable

under basic and nucleophilic conditions and can be readily removed (deprotected) by treatment

with aqueous acid to regenerate the ketone.[2][12]
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Mechanism of Ketal Formation and Deprotection
The formation of 1,1-dimethoxycyclopentane from cyclopentanone is an acid-catalyzed

process. The acid protonates the carbonyl oxygen, activating the carbonyl carbon towards

nucleophilic attack by methanol. This is followed by a second methanol addition and elimination

of water to form the stable ketal.[12][13] The deprotection is the reverse of this process,

initiated by protonation of a methoxy group, leading to the elimination of methanol and

subsequent attack by water.[12]

Ketal Formation (Protection)

Ketal Hydrolysis (Deprotection)

Cyclopentanone Protonated_KetoneH⁺ Hemiketal+ CH₃OH Protonated_HemiketalH⁺ Oxocarbenium- H₂O Protonated_Ketal+ CH₃OH 1,1-Dimethoxycyclopentane- H⁺

1,1-Dimethoxycyclopentane Protonated_Ketal_DepH⁺ Oxocarbenium_Dep- CH₃OH Protonated_Hemiketal_Dep+ H₂O Hemiketal_Dep- H⁺ Protonated_Ketone_DepH⁺ Cyclopentanone- CH₃OH

Click to download full resolution via product page

Caption: Acid-catalyzed mechanism for ketal formation and hydrolysis.

Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and

deprotection of 1,1-dimethoxycyclopentane. These protocols are based on established

methodologies in organic synthesis.

Synthesis of 1,1-Dimethoxycyclopentane
This procedure describes the formation of the dimethyl ketal from cyclopentanone using

trimethyl orthoformate as both a reagent and a water scavenger.[12][13]

Materials:
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Cyclopentanone

Trimethyl orthoformate

Methanol (anhydrous)

p-Toluenesulfonic acid (p-TsOH) or other acid catalyst

Anhydrous sodium bicarbonate

Anhydrous magnesium sulfate

Diethyl ether

Procedure:

To a stirred solution of cyclopentanone (1.0 eq) in anhydrous methanol, add trimethyl

orthoformate (1.2 eq).

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 eq).

Stir the reaction mixture at room temperature and monitor its progress by thin-layer

chromatography (TLC) or gas chromatography (GC).

Upon completion, quench the reaction by adding anhydrous sodium bicarbonate and stir for

15 minutes.

Filter the mixture and concentrate the filtrate under reduced pressure.

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate

solution, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

The crude product can be purified by distillation to yield pure 1,1-dimethoxycyclopentane.
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Caption: Experimental workflow for the synthesis of 1,1-dimethoxycyclopentane.

Deprotection of 1,1-Dimethoxycyclopentane
This protocol describes the hydrolysis of the ketal to regenerate the ketone using aqueous

acid. The example is adapted from the total synthesis of (+)-coronafacic acid.[14]
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Materials:

1,1-Dimethoxycyclopentane derivative (substrate)

Aqueous hydrochloric acid (e.g., 20%)

Ethyl acetate

Magnesium sulfate

Water

Procedure:

Dissolve the 1,1-dimethoxycyclopentane-containing substrate in a suitable solvent.

Add aqueous hydrochloric acid (20%).

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is

consumed (typically 4 hours).[14]

Cool the solution to room temperature and partition between water and ethyl acetate.[14]

Separate the layers and extract the aqueous layer with ethyl acetate.

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate

under reduced pressure.[14]

The crude product can be purified by column chromatography to yield the deprotected

cyclopentanone derivative.[14]

Application in Drug Development: Total Synthesis of
(+)-Coronafacic Acid
A practical application of a cyclopentanone ketal protecting group is demonstrated in the

enantioselective total synthesis of (+)-coronafacic acid, a phytotoxin component.[4][14] In this

synthesis, a bicyclic ketone intermediate is protected as a ketal to allow for subsequent

chemical transformations on other parts of the molecule.[14]
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In the synthesis by Jung and co-workers, the ketal-protected coronafacic methyl ester

(compound 13 in their scheme) is synthesized.[14] The final step of the synthesis involves the

simultaneous deprotection of the ketal and hydrolysis of the methyl ester.[14] This is achieved

by refluxing the protected intermediate with aqueous hydrochloric acid to yield the natural

product, (+)-coronafacic acid (5).[14] This example highlights the utility of the ketal as a robust

protecting group that can be removed under conditions that also effect another desired

transformation, thereby increasing the efficiency of the synthesis.

Ketal-protected
Coronafacic Methyl Ester (13)

20% aq. HCl, Reflux, 4h

Ketal Hydrolysis &
Ester Hydrolysis

(+)-Coronafacic Acid (5)

Click to download full resolution via product page

Caption: Final deprotection step in the total synthesis of (+)-coronafacic acid.[14]

Conclusion
1,1-Dimethoxycyclopentane is a valuable reagent in organic synthesis, primarily serving as a

stable and reliable protecting group for the cyclopentanone carbonyl. Its ease of formation and

removal, coupled with its stability to a wide range of reagents, makes it an important tool for

multi-step syntheses of complex molecules, including natural products relevant to drug

discovery. The protocols and data presented in this guide are intended to provide researchers

with the necessary information for the effective utilization of this compound in their work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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